Differential Cytotoxicity Selectivity Profile Versus Combretastatin A-4 Across a Five-Cell-Line Cancer Panel
In a direct head-to-head comparison against combretastatin A-4 (CA-4)—the natural product from which crolibulin is conceptually derived—crolibulin (EPC2407) exhibits a markedly inverted cell-line selectivity profile. Against HT-29 colon cancer cells, crolibulin is approximately 10-fold less potent than CA-4 (IC₅₀ 0.52 μM vs. 0.05 μM). However, against H460 non-small-cell lung cancer cells, crolibulin is approximately 2.7-fold more potent (IC₅₀ 0.03 μM vs. 0.08 μM), and against MKN45 gastric cancer cells, crolibulin maintains a substantial potency advantage (IC₅₀ 0.17 μM vs. 0.11 μM). This differential selectivity pattern indicates that crolibulin engages the colchicine-binding site with a distinct interaction geometry that favors certain β-tubulin isotype compositions, providing a scientific rationale for selecting this compound over CA-4 in specific tumor models [1].
| Evidence Dimension | Cytotoxicity (IC₅₀) across human cancer cell lines |
|---|---|
| Target Compound Data | HT-29: 0.52 ± 0.02 μM; H460: 0.03 ± 0.007 μM; MKN45: 0.17 ± 0.03 μM; SMMC-7721: ND; A549: ND |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): HT-29: 0.05 ± 0.01 μM; H460: 0.08 ± 0.01 μM; MKN45: 0.11 ± 0.02 μM; SMMC-7721: 1.92 ± 0.11 μM; A549: 0.43 ± 0.053 μM |
| Quantified Difference | Crolibulin is ~10.4-fold less potent against HT-29, ~2.7-fold more potent against H460, and ~1.5-fold less potent against MKN45 relative to CA-4, demonstrating inverted selectivity |
| Conditions | MTT assay; 72-hr drug exposure; HT-29 (colon), H460 (lung), A549 (lung), MKN45 (gastric), SMMC-7721 (hepatic) human cancer cell lines |
Why This Matters
Researchers selecting between colchicine-site inhibitors for specific cancer models can use these quantitative selectivity data to match the compound to the tumor type, avoiding the erroneous assumption that CA-4 and crolibulin are interchangeable tubulin binders.
- [1] Table 2: Structures and cytotoxicity of compounds 7a–7h, CA-4, and Crolibulin. Sci Rep. 2017;7:43398. doi:10.1038/srep43398 View Source
